2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine, also known as FIPA, is an organic compound belonging to the class of imidazopyrazoles. It is a heterocyclic compound composed of a pyrazole ring fused to an imidazole ring, with a furan ring attached to the pyrazole ring. FIPA has recently been the focus of scientific research due to its potential applications in various fields such as drug design, material science, and biochemistry.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity: A derivative, 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine, exhibits antibacterial properties. This was discovered through synthesis involving O-alkylation and other chemical reactions, followed by an evaluation of its antibacterial activity (Prasad, 2021).
Antimicrobial Activity
- Synthesis of Derivatives for Antimicrobial Activity: Research on similar compounds, like 3-(furan-2-yl)-4-(5-hydroxy-4H-pyrazol-3-yl)-N-phenylbutanamide and imidazole derivatives, synthesized through the Mannich base method, showed antimicrobial activity. These were confirmed by various spectral techniques and tested for their antimicrobial effects (Idhayadhulla, Kumar, & Abdul, 2012).
Antiprotozoal Agents
- Novel Antiprotozoal Agents: A related compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, demonstrated significant potential as an antiprotozoal agent. Its synthesis involved multiple chemical reactions, including bromination and Suzuki coupling, leading to promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis: The compound under discussion is useful in synthesizing heterocyclic compounds. For instance, furan ring transformation in related benzimidazoles led to the formation of new benzimidazole derivatives, indicating its role in diverse synthetic routes (Stroganova, Vasilin, & Krapivin, 2018).
properties
IUPAC Name |
2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYIJRFTIJEQLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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